2-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)acetamide
Overview
Description
2-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)acetamide is an organic compound that features a chlorophenyl group and an ethylcarbazolyl group linked by an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)acetamide typically involves the following steps:
Formation of 9-ethylcarbazole: This can be achieved by alkylation of carbazole with ethyl bromide in the presence of a base such as potassium carbonate.
Acylation Reaction: The 9-ethylcarbazole is then reacted with 2-bromoacetyl chloride to form 9-ethylcarbazol-3-ylacetyl chloride.
Amidation: Finally, the 9-ethylcarbazol-3-ylacetyl chloride is reacted with 4-chloroaniline to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the carbazole and phenyl rings.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted derivatives where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
2-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)acetamide has several applications in scientific research:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) due to its electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)imidazo[4,5-b]quinoxaline
- Methyl 1-[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl]piperidine-4-carboxylate
Uniqueness
2-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)acetamide is unique due to its specific structural features, which confer distinct electronic properties and biological activities. Its combination of a chlorophenyl group and an ethylcarbazolyl group linked by an acetamide moiety makes it particularly interesting for applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c1-2-25-20-6-4-3-5-18(20)19-14-17(11-12-21(19)25)24-22(26)13-15-7-9-16(23)10-8-15/h3-12,14H,2,13H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSUBACWGZYQPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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